Infigratinib-Boc

FGFR Tyrosine Kinase Inhibitor IC50

Infigratinib-Boc (CAS No. 2504949-83-9) is a derivative of the ATP-competitive pan-FGFR inhibitor Infigratinib (BGJ398), distinguished by the presence of a tert-butoxycarbonyl (Boc) protecting group.

Molecular Formula C29H35Cl2N7O5
Molecular Weight 632.5 g/mol
Cat. No. B12379932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInfigratinib-Boc
Molecular FormulaC29H35Cl2N7O5
Molecular Weight632.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl
InChIInChI=1S/C29H35Cl2N7O5/c1-29(2,3)43-28(40)38-13-11-37(12-14-38)19-9-7-18(8-10-19)34-22-16-23(33-17-32-22)36(4)27(39)35-26-24(30)20(41-5)15-21(42-6)25(26)31/h7-10,15-17H,11-14H2,1-6H3,(H,35,39)(H,32,33,34)
InChIKeyBOVHQINAYHONJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Infigratinib-Boc Procurement Guide: Chemical Properties, CAS Number, and Research Applications


Infigratinib-Boc (CAS No. 2504949-83-9) is a derivative of the ATP-competitive pan-FGFR inhibitor Infigratinib (BGJ398), distinguished by the presence of a tert-butoxycarbonyl (Boc) protecting group . This modification results in a molecular formula of C29H35Cl2N7O5 and a molecular weight of 632.54 g/mol [1]. The compound is a solid that is soluble in DMSO (100 mg/mL) and requires storage at -20°C . Its primary research application is as a key intermediate in the synthesis of FGFR-targeting PROTAC degraders, such as DGY-09-192, and as a valuable tool for studying structure-activity relationships and drug metabolism [2].

Why Generic FGFR Inhibitor Substitution Fails: The Critical Role of Infigratinib-Boc's Boc Protecting Group


Generic substitution of Infigratinib-Boc with other FGFR inhibitors or even its parent compound, Infigratinib, is scientifically invalid due to the critical functional and application-specific differences conferred by the Boc protecting group. Infigratinib-Boc is not a direct therapeutic; it is a specialized chemical probe and synthetic intermediate designed for specific research applications, most notably the synthesis of PROTACs [1]. The Boc group provides a chemically labile moiety that allows for controlled deprotection, enabling the covalent attachment of an E3 ligase ligand to the Infigratinib core [1]. This engineered chemical handle is absent in Infigratinib, pemigatinib, futibatinib, erdafitinib, and all other approved FGFR inhibitors, rendering them incapable of serving as starting materials for this class of heterobifunctional degraders . Furthermore, the presence of the Boc group fundamentally alters the molecule's physicochemical properties, solubility, and biological activity compared to the parent compound, making any attempt to substitute Infigratinib-Boc in established experimental protocols a source of significant error .

Quantitative Differentiation: Head-to-Head Evidence for Infigratinib-Boc vs. Closest Analogs


Potency Profile: Infigratinib Parent Compound (BGJ398) vs. FDA-Approved FGFR Inhibitors

The parent compound of Infigratinib-Boc, Infigratinib (BGJ398), demonstrates a distinct potency profile across the FGFR family compared to other clinically relevant pan-FGFR inhibitors. It exhibits sub-nanomolar IC50 values for FGFR1 (0.9 nM), FGFR2 (1.4 nM), and FGFR3 (1.0 nM), with significantly reduced potency against FGFR4 (60 nM) [1]. This profile indicates strong selectivity for FGFR1-3 over FGFR4. In contrast, Pemigatinib shows higher potency for FGFR2 (0.5 nM) and Futibatinib demonstrates more balanced, but overall lower, potency against FGFR1-4 (IC50 range: 1.3-8.3 nM) [2].

FGFR Tyrosine Kinase Inhibitor IC50

Kinase Selectivity Profile: Infigratinib (BGJ398) vs. Other Clinically Relevant FGFR Inhibitors

The selectivity of the Infigratinib warhead for FGFR over other kinases is a key differentiator. Infigratinib (BGJ398) demonstrates >40-fold selectivity for FGFR1/2/3 over FGFR4 and VEGFR2, and shows negligible activity against a panel of other kinases including Abl, Fyn, Kit, Lck, Lyn, and Yes [1]. This profile is distinct from multikinase inhibitors and even other FGFR-selective agents. For instance, while Futibatinib is a potent pan-FGFR inhibitor, it achieves this through an irreversible covalent binding mechanism, which presents a different resistance profile and potential for off-target reactivity [2].

Kinase Selectivity Off-Target VEGFR2

Critical Purity Metrics for PROTAC Synthesis: Infigratinib-Boc vs. Infigratinib Parent Compound

For its intended application as a synthetic intermediate for PROTACs like DGY-09-192, the purity of Infigratinib-Boc is a critical procurement parameter. Suppliers specify a purity of ≥98% [1]. This high purity is essential to ensure high yield and minimize side reactions during the multi-step synthesis of complex heterobifunctional molecules. While the parent drug Infigratinib (BGJ398) is also available with high purity (e.g., 99.87% ), its procurement for PROTAC synthesis is futile because it lacks the Boc-protected piperazine handle required for linker attachment. The Boc group is a defining structural feature of Infigratinib-Boc, absent in Infigratinib .

PROTAC Chemical Synthesis Purity

Procurement-Driven Application Scenarios for Infigratinib-Boc in FGFR-Targeted Research


Synthesis of FGFR-Degrading PROTACs (e.g., DGY-09-192)

Infigratinib-Boc is the designated and chemically validated starting material for the synthesis of DGY-09-192 and other analogous FGFR-targeting PROTACs [1]. The Boc protecting group on the piperazine ring is essential for this application, as it allows for selective deprotection and subsequent coupling of an E3 ligase ligand (e.g., a CRBN ligand) to the Infigratinib warhead. Any attempt to use an alternative FGFR inhibitor or Infigratinib itself will fail, as these compounds lack the necessary chemical handle. The high purity of commercially available Infigratinib-Boc (≥98%) is critical to achieving acceptable yields and final product purity for this complex synthesis .

Structure-Activity Relationship (SAR) Studies on FGFR Warheads

The Boc group in Infigratinib-Boc serves as a temporary protecting group that modifies the physicochemical properties of the Infigratinib core. This makes it a useful tool in SAR studies to investigate the impact of piperazine N-substitution on target binding, cellular permeability, and metabolic stability . By comparing the activity and properties of Infigratinib-Boc with the deprotected parent (Infigratinib) and other N-substituted analogs, researchers can dissect the structural determinants of FGFR inhibition and pharmacology, guiding the rational design of novel inhibitors or chemical probes .

In Vitro Metabolic Stability and Drug-Drug Interaction (DDI) Studies

Infigratinib-Boc can be employed as a model compound to study the metabolic fate of N-Boc protecting groups. The tert-butyl moiety is known to undergo cytochrome P450 (CYP)-mediated oxidation, and the Boc group can be cleaved by esterases. Using Infigratinib-Boc in liver microsome or hepatocyte assays allows researchers to characterize the kinetics of these processes and identify the enzymes involved . This is particularly relevant for understanding the prodrug potential of Boc-protected amines or for assessing the risk of time-dependent inhibition of CYP enzymes, a common concern in drug development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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